molecular formula C7H14O4S B12856921 Ethyl (propane-2-sulfonyl)-acetate

Ethyl (propane-2-sulfonyl)-acetate

Cat. No.: B12856921
M. Wt: 194.25 g/mol
InChI Key: IAEPMZWGBVWBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (propane-2-sulfonyl)-acetate is an organic compound with the molecular formula C7H14O4S. It is a sulfonyl ester, which means it contains a sulfonyl group (SO2) attached to an ethyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (propane-2-sulfonyl)-acetate can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (propane-2-sulfonyl)-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Ethyl (propane-2-sulfonyl)-acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs with sulfonyl functional groups, which are known for their therapeutic properties.

    Industry: This compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (propane-2-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Ethyl (propane-2-sulfonyl)-acetate can be compared with other sulfonyl esters such as:

  • Mthis compound
  • Propyl (propane-2-sulfonyl)-acetate
  • Butyl (propane-2-sulfonyl)-acetate

These compounds share similar reactivity patterns but differ in their alkyl ester groups. The choice of ester group can influence the compound’s solubility, reactivity, and application in various fields .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and structural features make it a valuable building block in organic synthesis and a key intermediate in the production of various functional materials.

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

ethyl 2-propan-2-ylsulfonylacetate

InChI

InChI=1S/C7H14O4S/c1-4-11-7(8)5-12(9,10)6(2)3/h6H,4-5H2,1-3H3

InChI Key

IAEPMZWGBVWBFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.